Analytical Reference Standard Purity and Specification Comparison
As a commercial analytical reference standard, 3‑hydroxyflubromazepam is supplied with a certified purity of ≥98% . In contrast, the parent drug flubromazepam is offered as a certified reference material (CRM) under ISO/IEC 17025 and ISO 17034 standards . While the parent drug benefits from metrological traceability and certified property values, the metabolite standard provides sufficient purity for routine LC‑MS/MS calibration and qualitative identification.
| Evidence Dimension | Purity and Certification Level |
|---|---|
| Target Compound Data | Purity ≥98%; no CRM certification |
| Comparator Or Baseline | Flubromazepam (parent drug) |
| Quantified Difference | Flubromazepam available as CRM (ISO 17025/17034); 3‑hydroxyflubromazepam not CRM‑certified but suitable for qualitative and semi‑quantitative workflows |
| Conditions | Vendor specifications (Cayman Chemical) |
Why This Matters
Procurement decisions hinge on whether a CRM with metrological traceability (flubromazepam) or a high‑purity metabolite standard (3‑hydroxyflubromazepam) is required for a given analytical workflow.
